molecular formula C13H22N4O8 B1582881 Ala-gly-ser-glu CAS No. 61756-28-3

Ala-gly-ser-glu

Cat. No.: B1582881
CAS No.: 61756-28-3
M. Wt: 362.34 g/mol
InChI Key: VLAFRQCSFRYCLC-FXQIFTODSA-N
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Description

Ala-gly-ser-glu is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, hydroxyl, and carboxyl groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable substance in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-gly-ser-glu typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of peptide bonds through condensation reactions between amino acids and other intermediates. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as maintaining specific temperatures and pH levels.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to streamline the process. These methods not only enhance efficiency but also reduce the risk of contamination and improve the overall quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ala-gly-ser-glu undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide groups can produce primary amines.

Scientific Research Applications

Ala-gly-ser-glu has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ala-gly-ser-glu exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in other non-covalent interactions. These interactions can modulate the activity of enzymes, alter biochemical pathways, and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetic acid
  • 2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetic acid dihydrate

Uniqueness

Compared to similar compounds, Ala-gly-ser-glu stands out due to its additional hydroxyl and carboxyl groups, which enhance its reactivity and versatility in chemical reactions

Properties

CAS No.

61756-28-3

Molecular Formula

C13H22N4O8

Molecular Weight

362.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C13H22N4O8/c1-6(14)11(22)15-4-9(19)16-8(5-18)12(23)17-7(13(24)25)2-3-10(20)21/h6-8,18H,2-5,14H2,1H3,(H,15,22)(H,16,19)(H,17,23)(H,20,21)(H,24,25)/t6-,7-,8-/m0/s1

InChI Key

VLAFRQCSFRYCLC-FXQIFTODSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

SMILES

CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

sequence

AGSE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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